5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Description
The compound 5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole features a 1,2-oxazole core substituted with a nitro group at position 4, a methyl group at position 3, and an ethenyl bridge connecting the oxazole to a 5-(2-chlorophenyl)furan moiety. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-11-6-8-14(22-11)12-4-2-3-5-13(12)17/h2-9H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYDSZDWJRHHS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.
The molecular formula of this compound is C16H11ClN2O4, with a molecular weight of 330.72 g/mol. The compound typically exhibits a purity of 95% and is used in various research applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic protein expression. The compound demonstrated significant cytotoxic effects against various human cancer cell lines, including H460 and A549, with IC50 values comparable to established chemotherapeutic agents .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 5-[(E)-... | H460 | 193.93 | |
| 5-[(E)-... | A549 | <371.36 | |
| 5-[(E)-... | HT-29 | Moderate |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibited moderate to strong activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against pathogens such as E. coli and S. aureus.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 0.0195 | Good |
| S. aureus | 22.9 | Moderate |
| C. albicans | 0.0048 | Strong |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
Additionally, the compound has shown promise in anti-inflammatory assays. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have focused on the application of this compound in therapeutic settings:
- Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of this compound in combination with other chemotherapeutics for non-small cell lung cancer patients. The results indicated improved survival rates and reduced tumor sizes compared to control groups .
- Case Study on Infection Control : In vitro studies demonstrated that this compound could effectively reduce bacterial load in infected tissue samples, highlighting its potential use in treating resistant infections .
Scientific Research Applications
The compound 5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Molecular Formula and Weight
- Molecular Formula : C16H14ClN2O4
- Molecular Weight : 330.72 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A furan ring substituted with a chlorophenyl group.
- An oxazole ring with nitro and methyl substituents.
This unique arrangement may contribute to its biological activity.
Pharmacological Studies
Research indicates that compounds with similar structures to This compound exhibit significant pharmacological properties, including:
- Antitumor Activity : Studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation. For example, oxazole derivatives have been tested against various cancer cell lines, showing promising results in reducing tumor growth .
Antimicrobial Properties
Compounds containing furan and oxazole moieties have been investigated for their antimicrobial activities. Specific studies suggest that these compounds can effectively combat bacterial strains, including resistant varieties, making them potential candidates for new antibiotic development .
Anti-inflammatory Effects
Research has pointed towards the anti-inflammatory properties of similar compounds, which may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a series of oxazole derivatives, including those structurally similar to the compound . The results indicated a significant reduction in cell viability in MCF-7 cells, with IC50 values suggesting potent activity against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, a furan-containing compound was assessed for its antimicrobial properties against various bacterial strains. The study found that the compound exhibited strong inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Anti-inflammatory Mechanisms
Research conducted on oxazole derivatives revealed their ability to modulate inflammatory responses in vitro. The compounds were shown to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues with Furan and Chlorophenyl Moieties
Several compounds share structural motifs with the target molecule, particularly the ethenyl-linked furan and aromatic systems:
Key Observations :
- Heterocycle Impact : Replacing the oxazole with benzothiazole or benzimidazole () increases melting points, likely due to stronger π-π stacking or hydrogen bonding .
- Nitro vs.
- Molecular Weight (MW) : G007-LK (MW 529.96) is heavier due to its triazole-oxadiazole scaffold and sulfonylpyridinyl group, which may affect pharmacokinetics .
Physicochemical Properties
- Solubility : G007-LK is soluble in DMSO (≥30 mg/mL), whereas the target compound’s nitro and methyl groups may reduce aqueous solubility compared to ester-containing analogs (e.g., ) .
- Thermal Stability : Nitro-containing compounds (e.g., , Compound 3) exhibit melting points >300°C, suggesting the target compound may also display high thermal stability .
Q & A
What are the validated synthetic routes for 5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step strategies, including:
- Suzuki-Miyaura Coupling : To attach the 2-chlorophenyl group to the furan ring. Reaction conditions (e.g., Pd catalyst, base, solvent) must be optimized to avoid side products like homocoupling .
- Nitro Group Introduction : Nitration at the 4-position of the oxazole ring requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration or ring degradation .
- Ethenyl Linker Formation : A Wittig or Horner-Wadsworth-Emmons reaction ensures stereoselective (E)-configuration. Solvent polarity and temperature are critical for minimizing (Z)-isomer contamination .
Yield Optimization : Microwave-assisted synthesis can reduce reaction times and improve regioselectivity, as demonstrated for analogous nitro-oxazole derivatives .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic techniques?
Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX software confirms the (E)-configuration of the ethenyl linker and nitro group orientation. For poorly diffracting crystals, synchrotron radiation improves resolution .
- NMR Analysis : ¹H-¹³C HSQC and NOESY experiments differentiate between positional isomers (e.g., nitro at C4 vs. C5). For example, coupling constants (J = 12–16 Hz) confirm trans-configuration in the ethenyl group .
- Mass Spectrometry : High-resolution ESI-MS distinguishes between molecular ions and adducts, critical for verifying the nitro group’s presence .
What computational methods are suitable for predicting the electronic properties and reactivity of this nitro-oxazole derivative?
Answer:
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP with exact exchange) accurately predict HOMO-LUMO gaps and nitro group charge distribution, which correlate with electrophilic reactivity .
- Molecular Dynamics (MD) : Simulates solvent effects on conformation, such as furan ring planarity in polar solvents, impacting solubility and aggregation .
- Docking Studies : For pharmacological applications, AutoDock Vina models interactions with biological targets (e.g., enzyme active sites), guiding SAR studies .
How can researchers address contradictions in biological activity data across different assay systems?
Answer:
- Assay-Specific Factors : Cytotoxicity in MTT assays may conflict with fluorescence-based assays due to nitro group redox interference. Use orthogonal methods (e.g., ATP luminescence) .
- Metabolic Stability : Liver microsome studies identify if nitro reduction (to amine) alters activity. LC-MS/MS tracks metabolite formation .
- Membrane Permeability : LogP calculations (e.g., using ChemAxon) and Caco-2 cell assays explain discrepancies in cellular vs. enzymatic activity .
What strategies are recommended for analyzing non-covalent interactions (e.g., π-stacking, halogen bonding) in crystalline forms?
Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Cl···π interactions from the 2-chlorophenyl group) using CrystalExplorer .
- Cambridge Structural Database (CSD) Mining : Identifies analogous packing motifs (e.g., nitro-oxazole dimers) to predict stability .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with interaction strength, particularly for hydrates or solvates .
How does the compound’s photostability impact its applicability in long-term pharmacological studies?
Answer:
- UV-Vis Spectroscopy : Track nitro group degradation under UV light (λ = 300–400 nm). Quenching agents (e.g., ascorbic acid) may stabilize the compound .
- LC-MS Degradation Profiling : Identifies photoproducts (e.g., nitroso or hydroxylamine derivatives) that could exhibit off-target toxicity .
- Microscopic Aggregation : Dynamic light scattering (DLS) detects nanoparticle formation, which alters bioavailability in prolonged studies .
What are the challenges in correlating computational toxicity predictions with experimental results?
Answer:
- False Positives/Negatives : QSAR models may mispredict nitro group toxicity. Validate with zebrafish embryo assays (e.g., OECD TG 236) .
- Reactive Oxygen Species (ROS) : Fluorogenic probes (e.g., DCFH-DA) quantify ROS generation in cell lines, resolving discrepancies with computational ADMET predictions .
- Metabolite Interference : Human hepatocyte models confirm if toxicity arises from the parent compound or metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
